molecular formula C8H14N4 B1588013 3-cyclohexyl-1H-1,2,4-triazol-5-amine CAS No. 90111-72-1

3-cyclohexyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1588013
CAS No.: 90111-72-1
M. Wt: 166.22 g/mol
InChI Key: MHKYLXXPZPFWRK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C8H14N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which imparts unique chemical and physical properties .

Preparation Methods

The synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine typically involves several steps. One common method is the intramolecular cyclocondensation of amidoguanidines. Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These methods, however, often require harsh reaction conditions and tedious purification procedures . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-Cyclohexyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclohexyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Cyclohexyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:

Properties

IUPAC Name

5-cyclohexyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKYLXXPZPFWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390309
Record name 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90111-72-1
Record name 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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